(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate (4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20222269
InChI: InChI=1S/C15H15FI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1
SMILES:
Molecular Formula: C16H15F4IO3S
Molecular Weight: 490.3 g/mol

(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate

CAS No.:

Cat. No.: VC20222269

Molecular Formula: C16H15F4IO3S

Molecular Weight: 490.3 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate -

Specification

Molecular Formula C16H15F4IO3S
Molecular Weight 490.3 g/mol
IUPAC Name (4-fluorophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
Standard InChI InChI=1S/C15H15FI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1
Standard InChI Key RWYNRLVSGQCTBB-UHFFFAOYSA-M
Canonical SMILES CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)F)C.C(F)(F)(F)S(=O)(=O)[O-]

Introduction

Structural and Electronic Properties

The iodine(III) center in (4-fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate adopts a T-shaped geometry, with the two aryl groups occupying equatorial positions and the triflate anion in the axial site. The 4-fluorophenyl group introduces electron-withdrawing effects, enhancing the electrophilicity of the iodine center, while the mesityl group acts as a sterically demanding spectator ligand. This electronic asymmetry enables selective transfer of the 4-fluorophenyl group in cross-coupling reactions .

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC₁₆H₁₅F₄IO₃S
Molecular Weight490.3 g/mol
IUPAC Name(4-Fluorophenyl)-(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate
CAS NumberNot publicly disclosed

Synthesis and Optimization

The synthesis follows a one-pot procedure adapted from Olofsson’s method :

  • Reagents: 3-Fluoroiodobenzene (9 mmol), mesitylene (10 mmol), meta-chloroperbenzoic acid (mCPBA, 10 mmol), and trifluoromethanesulfonic acid (15 mmol).

  • Procedure:

    • Combine mesitylene and 3-fluoroiodobenzene in dichloromethane (40 mL).

    • Cool to 0°C, add mCPBA, followed by dropwise addition of triflic acid.

    • Warm to room temperature over 2 hours, then concentrate under reduced pressure.

    • Crystallize the product via ether trituration, yielding a 66% isolated product as an off-white solid .

Critical Notes:

  • Anion exchange (e.g., replacing triflate with tetrafluoroborate) requires additional steps but improves stability in polar solvents .

  • Scale-up via flow chemistry methods enhances reproducibility and reduces exothermic risks.

Applications in Organic Synthesis

Meta-Selective C–H Arylation

In Gaunt’s copper-catalyzed protocol, this iodonium salt enables meta-selective arylation of anilides. The mesityl group suppresses ortho/para pathways, directing the 4-fluorophenyl group to the meta position with >90% selectivity .

Mechanistic Insight:

  • Aryl radical intermediates form via single-electron transfer (SET) from copper(I).

  • Polar effects from the fluorine substituent stabilize transition states during radical recombination .

Table 2: Representative Reaction Outcomes

SubstrateProduct YieldSelectivity (meta:para:ortho)
N-Pivanoylaniline78%92:5:3
N-Acetylaniline65%88:8:4

Heterocycle Construction

The compound facilitates cyclization reactions to form chromenoquinolines and β-enaminonitriles. For example, reaction with 2-cyanoanilides under basic conditions yields fused quinoline derivatives via intramolecular aryl transfer .

Spectroscopic Characterization

4.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, MeOD): δ 7.98 (dd, J = 4.8, 9.1 Hz, 2H), 7.29 (t, J = 8.8 Hz, 2H), 7.25 (s, 2H), 2.68 (s, 6H), 2.36 (s, 3H) .

  • ¹³C NMR (100 MHz, MeOD): δ 166.2 (d, J = 253 Hz, C-F), 145.9 (C-I), 143.4 (C-Ar), 138.1 (d, J = 9.0 Hz, C-Ar), 131.3 (C-CH₃), 122.7 (C-Ar), 120.6 (d, J = 23.4 Hz, C-Ar) .

4.2 Infrared Spectroscopy (IR)
Key absorptions at 1575 cm⁻¹ (C=C aromatic), 1482 cm⁻¹ (C-F), and 1224 cm⁻¹ (S=O of triflate) .

4.3 High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M – OTf]⁺ = 341.0193

  • Calculated for C₁₅H₁₅FI⁺: 341.0197 .

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